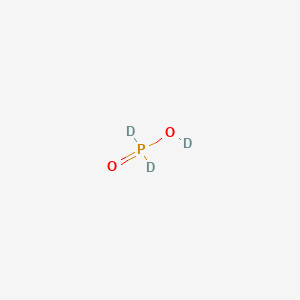

(2H2)Phosphinic (2H)acid

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYVLVWPXVTIT-DZCFLQKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206211 | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57583-56-9 | |

| Record name | Phosphinic-d2 acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H2)Phosphinic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H2)phosphinic (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h2 Phosphinic 2h Acid and Its Analogues

Deuteration Strategies for Phosphinic Acid

The introduction of deuterium (B1214612) into the phosphinic acid structure is a key step in producing (2H2)Phosphinic (2H)acid. Various strategies have been developed to achieve high levels of deuterium incorporation.

Isotopic Exchange Pathways via Deuterium Oxide

One of the most direct methods for deuteration is through isotopic exchange with deuterium oxide (D₂O). This process relies on the lability of certain hydrogen atoms within the phosphinic acid molecule, allowing for their replacement with deuterium atoms from the surrounding D₂O solvent. The efficiency of this exchange can be influenced by factors such as temperature, pH, and the presence of catalysts. acs.orgnih.gov For instance, platinum on carbon (Pt/C) has been shown to catalyze the H/D exchange reaction of arenes in a mixture of 2-propanol and D₂O at room temperature. sci-hub.se While specific studies on phosphinic acid are limited, the principles of H/D exchange suggest that under appropriate conditions, direct exchange with D₂O can be a viable pathway for producing this compound. The exchange can be facilitated by adjusting the acidity of the medium, as the dissociation of the acid can influence the exchange rates of the P-H and O-H protons. nih.gov

Catalytic and Reagent-Mediated Deuterium Incorporation

Catalytic methods offer a more controlled and often more efficient means of deuterium incorporation. Palladium on carbon (Pd/C) is a commonly used catalyst for transfer deuteration reactions. nih.gov In this approach, a deuterium source, such as deuterated hypophosphite, is used in conjunction with the catalyst to reduce a suitable precursor and simultaneously introduce deuterium. nih.gov For example, this method has been successfully applied to the deuteration of various organic substrates, including aromatic halides, alkenes, and alkynes, in D₂O. nih.gov

Chiral phosphoric acids have also been employed as catalysts in asymmetric transfer deuteration reactions. researchgate.netacs.org For instance, a chiral phosphoric acid can catalyze the transfer of deuterium from a donor molecule, like 2-deuterated benzothiazoline, to a ketimine, resulting in the formation of an α-deuterated amine with high enantioselectivity. researchgate.netacs.org This highlights the potential for developing stereoselective methods for the synthesis of deuterated phosphinic acid derivatives. Additionally, ruthenium nanoparticles have been shown to selectively deuterate the ortho position of phenyl rings in phenylphosphines, demonstrating the potential for regioselective deuterium incorporation. rsc.org

Electrodialysis and Ion Exchange Resin Methods for Deuterated Precursors

The synthesis of this compound can also be approached by first preparing a deuterated precursor, such as deuterated hypophosphorous acid. Electrodialysis is an industrial method that can be adapted for this purpose. In this process, an electrodialysis cell with ion-exchange membranes is used to separate ions under the influence of an electric field. mdpi.com By using deuterated water as the solvent, it is possible to produce deuterated hypophosphite, which can then be converted to this compound. Electrodialysis has been explored for the purification and concentration of phosphoric acid, demonstrating its applicability in handling phosphorus-containing acids. nih.govmdpi.com

Ion exchange resins also play a crucial role in the preparation of high-purity precursors. These resins can be used to remove impurities and to concentrate solutions, which is a critical step in the synthesis of high-purity this compound.

Synthesis of Deuterated Phosphinic Acid Derivatives

Once this compound or a suitable deuterated precursor is obtained, it can be used to synthesize a variety of deuterated phosphinic acid derivatives, including esters and amides, as well as more complex functionalized molecules.

Preparation of Deuterated Phosphinate Esters and Amides

Deuterated phosphinate esters can be synthesized through several methods. The Arbuzov reaction is a widely used method for preparing phosphinate esters, which involves the reaction of a phosphonite ester with an alkyl halide. kent.ac.uk By using a deuterated phosphonite ester, this reaction can be adapted to produce deuterated phosphinate esters. These esters can then be hydrolyzed under acidic conditions to yield the free deuterated phosphinic acid. kent.ac.uk

Alternatively, phosphinic acids can be directly esterified, although this can be challenging. semanticscholar.org Microwave-assisted esterification of phosphinic acids with alcohols has been shown to be an effective method that avoids the need for a solvent. semanticscholar.org The alkylation of phosphinic acids, promoted by phase transfer catalysis and microwave irradiation, is another route to phosphinate esters. semanticscholar.org

The synthesis of deuterated phosphinate amides can be achieved by reacting a deuterated phosphinic chloride with an amine. semanticscholar.org This reaction typically requires a base to neutralize the hydrochloric acid that is formed. semanticscholar.org More recently, methods have been developed for the direct α-deuteration of amides using a retro-ene-type process triggered by the addition of deuterated dimethyl sulfoxide (B87167) to a keteniminium intermediate. researchgate.net

Below is a table summarizing various synthetic approaches for phosphinate esters and amides, which can be adapted for their deuterated analogues.

| Product Type | Synthetic Method | Starting Materials | Key Features |

| Phosphinate Esters | Arbuzov Reaction | Phosphonite ester, Alkyl halide | Widely applicable, forms P-C bond. kent.ac.uk |

| Phosphinate Esters | Direct Esterification (MW) | Phosphinic acid, Alcohol | Solvent-free, atom-efficient. semanticscholar.org |

| Phosphinate Esters | Alkylation (PTC, MW) | Phosphinic acid, Alkylating agent | Enhanced reactivity. semanticscholar.org |

| Phosphinate Amides | From Phosphinic Chlorides | Phosphinic chloride, Amine | Traditional method, requires base. semanticscholar.org |

| Deuterated Amides | α-Deuteration | Amide, Deuterated DMSO | Mechanistically novel, good incorporation. researchgate.net |

Functionalized Deuterated Phosphinic Acids via Phospha-Mannich Reactions

The phospha-Mannich reaction is a powerful tool for the synthesis of α-aminophosphinic acids and their derivatives. researchgate.netrsc.orgrsc.orgnih.gov This three-component reaction involves the condensation of a P-H compound, an amine, and an aldehyde or ketone. By using deuterated hypophosphorous acid or another deuterated P-H precursor, it is possible to synthesize functionalized deuterated phosphinic acids. researchgate.netnih.gov

Hypophosphorous acid itself can participate in phospha-Mannich reactions due to an equilibrium with its trivalent tautomer, phosphonous acid. researchgate.net The reaction of hypophosphorous acid with secondary amines and formaldehyde (B43269) in wet acetic acid has been shown to produce aminomethyl-H-phosphinic acids in high yields. nih.gov The reaction mechanism is thought to involve N-hydroxyalkyl species as reactive intermediates. rsc.org

The use of deuterated aldehydes in the phospha-Mannich reaction is another strategy to introduce deuterium into the final product. nih.gov This approach allows for the selective deuteration of the α-carbon atom of the aminoalkyl group. The versatility of the phospha-Mannich reaction allows for the synthesis of a wide range of functionalized phosphinic acids, including those with peptide-like structures. researchgate.netacs.org

A summary of Phospha-Mannich reaction variations for synthesizing functionalized phosphinic acids is provided below.

| P-H Reagent | Amine | Carbonyl Compound | Product | Key Findings |

| Hypophosphorous acid | Secondary amines | Formaldehyde | Aminomethyl-H-phosphinic acids | High yields in wet acetic acid. nih.gov |

| Hypophosphorous acid | Primary amines | Formaldehyde | Amino-bis(methyl-H-phosphinic acids) | Formed with very basic amines. nih.gov |

| Deuterated p-CD₂O | Ph₂PH, NH₃ | Deuterated paraformaldehyde | (Ph₂PCD₂)₃N | Demonstrates use of deuterated carbonyl. researchgate.net |

| H₃PO₂ | Various amines and aldehydes | Various | Mono- and bis-(α-aminoalkyl)phosphinic compounds | Complex reactions with potential side-products. researchgate.net |

Synthesis of Cyclic and Heterocyclic Deuterated Phosphinic Structures

The synthesis of cyclic and heterocyclic phosphinic acid structures incorporating deuterium is a specialized area of research, often aimed at mechanistic studies or creating compounds with unique properties. Methodologies frequently involve the adaptation of known synthetic routes for non-deuterated analogues, using deuterated reagents or solvents.

One established method for creating heterocyclic phosphinic acids involves the reaction of hypophosphorous acid (H₃PO₂) with heterocyclic aldehydes. For instance, new heterocyclic mono-(α-hydroxymethyl)phosphinic acids have been synthesized as racemic mixtures in good yields (32-55%) by reacting equimolar amounts of the respective aldehydes and a 50% aqueous solution of H₃PO₂ in water at 100°C for two hours. chim.it This environmentally friendly approach avoids complex catalysts and allows for straightforward crystallization of the products from methanol (B129727). chim.it

Furthermore, the synthesis of bis(α-hydroxymethyl)phosphinic acids containing heterocyclic moieties can be achieved under similar conditions by adjusting the stoichiometry. Using one equivalent of H₃PO₂ with two equivalents of a heterocyclic aldehyde in the presence of hydrochloric acid at 100°C leads to the formation of the corresponding bis-substituted products. chim.it These reactions yield mixtures of diastereomers (meso and d,l forms) due to the creation of two chiral centers. chim.it

The strategic use of deuterated reagents in these syntheses is critical for investigating reaction mechanisms. For example, conducting reactions in deuterated solvents or with deuterated reagents has been used to determine kinetic isotope effects (kH/kD). chim.it A significant kinetic isotope effect, such as the observed values of 6.96 for a 2-pyridyl derivative and 3.24 for a 4-pyridyl derivative during C-P bond cleavage, indicates that proton transfer is involved in the rate-determining step of the reaction. chim.it

Another versatile method for synthesizing heterocyclic phosphinic acids is the addition of silylated phosphorus esters to heterocyclic imines. This one-pot procedure involves the in-situ generation of bis(trimethylsilyl) hypophosphite, which then reacts with imines at room temperature. chim.it Subsequent treatment with methanol yields the desired α-aminomethylphosphinic acids in good yields (37-85%). chim.it This method is advantageous due to its mild conditions and the ease of product isolation. chim.it

The table below summarizes synthetic approaches to heterocyclic phosphinic acids which can be adapted for deuterated analogues.

| Product Type | Reactants | Conditions | Yield | Reference |

| Mono-(α-hydroxymethyl)phosphinic acids | Heterocyclic aldehyde (1 equiv.), H₃PO₂ (1 equiv.) | Water, 100°C, 2h | 32-55% | chim.it |

| Bis(α-hydroxymethyl)phosphinic acids | Heterocyclic aldehyde (2 equiv.), H₃PO₂ (1 equiv.), HCl | 100°C, 2h | 30-87% | chim.it |

| α-Aminomethylphosphinic acids | Heterocyclic imines, Silylated phosphorus esters | Room temperature, then Methanol | 37-85% | chim.it |

Advanced Synthetic Approaches Utilizing Deuterated Phosphinic Acid Precursors

Advanced synthetic strategies leverage deuterated phosphinic acid precursors to build more complex molecules, often involving oxidative activation or novel carbon-phosphorus bond-forming reactions that preserve the isotopic label.

Oxidative Activation Strategies for Phosphonic Acid Derivatives

The oxidation of phosphinates to phosphonates is a fundamental transformation for creating activated phosphorus species. A convenient method for synthesizing phosphonic acid derivatives involves the oxidative activation of phosphinate esters. researchgate.net This strategy converts a phosphorus monoester at the phosphinate oxidation level into a trimethylsilyl (B98337) phosphonite tautomer. researchgate.net This intermediate is then oxidized, for example with carbon tetrachloride (CCl₄), to generate a reactive phosphonochloridate. researchgate.net Performing this oxidative activation in the presence of a nucleophile, such as an amine or an alcohol, allows for the direct formation of phosphonamidates or mixed phosphonate (B1237965) esters, minimizing side reactions. researchgate.net

In the realm of biochemistry, enzymatic oxidative pathways provide sophisticated examples of phosphonate activation. The biosynthesis of natural products like fosfomycin (B1673569) involves highly unusual oxidative reactions. nih.gov For instance, the enzyme 2-hydroxypropylphosphonate epoxidase (HppE) catalyzes the conversion of (S)-2-hydroxypropylphosphonate to fosfomycin. nih.gov Isotopic labeling studies, including the use of deuterium-labeled substrates, have been crucial in elucidating these complex mechanisms. portlandpress.com These studies have shown that such enzymatic reactions can involve the generation of high-valent iron-oxo species that abstract a hydrogen atom from the substrate, leading to a substrate radical and subsequent transformation. portlandpress.com These biological systems demonstrate how oxidative activation can be achieved with remarkable specificity under mild conditions.

The table below details key oxidative activation strategies.

| Precursor | Activating Agent/System | Reactive Intermediate | Final Product | Reference |

| Phosphinate Ester | 1. Silylation 2. CCl₄ | Phosphonochloridate | Phosphonamidate / Mixed Phosphonate Ester | researchgate.net |

| (S)-2-hydroxypropylphosphonate | HppE Enzyme, O₂, Fe(II) | Substrate Radical | Fosfomycin (epoxide) | nih.govportlandpress.com |

| (2,2,2-trimethylethylhydrazinium)propionate | DfmD Enzyme, 2OG, O₂ | α-hydrogen abstraction | N-formyl-1-aminoethylphosphonic acid | portlandpress.com |

Novel Reactions for Carbon-Phosphorus Bond Formation with Deuterium Retention

The formation of carbon-phosphorus (C-P) bonds with control over stereochemistry and isotopic labeling is essential for creating precisely defined molecules. Research into C-P bond-cleaving enzymes in bacteria has provided insights into reactions that can proceed with high retention of configuration. The stereochemical isomerization of cis-1,2-dideutero-1-propenylphosphonic acid was used as a probe for homolytic C-P bond scission. umich.edu Studies with various bacterial strains showed that the resulting propene was formed with greater than 98% retention of the deuterium configuration, suggesting that if radical intermediates are formed, they are efficiently trapped at the enzyme's active site, or that homolysis is a minor pathway. umich.edu

In synthetic chemistry, electrophilic substitution reactions offer a pathway to form C-P bonds with stereochemical control. For instance, secondary phosphine-borane complexes can be P-methylated using a samarium carbenoid formed from diiodomethane (B129776) and samarium. mdpi.com This reaction proceeds with retention of configuration at the stereogenic phosphorus center. mdpi.com Deuterium labeling experiments demonstrated that the methylene (B1212753) group is inserted directly into the P-H bond, highlighting a mechanism that preserves the stereochemistry at the phosphorus atom. mdpi.com

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. mdpi.com While a classical method, its variations and applications in complex settings continue to be explored. Similarly, palladium-catalyzed cross-coupling reactions, such as the allylation of hypophosphorous acid with allylic alcohols, represent modern methods for C-P bond formation where the integrity of isotopic labels on the precursors can be maintained under the right conditions. orgsyn.org

The following table outlines novel reactions for C-P bond formation where deuterium retention is a key feature.

| Reaction Type | Reactants | Key Feature | Stereochemistry | Reference |

| Enzymatic C-P Lyase Action | cis-1,2-dideutero-1-propenylphosphonic acid | Used as a probe for homolytic C-P bond scission | >98% Retention of configuration | umich.edu |

| Electrophilic P-Methylation | Secondary phosphine-borane, CH₂I₂, Sm | Direct insertion into P-H bond | Retention of configuration | mdpi.com |

| Palladium-Catalyzed Allylation | Hypophosphorous acid, Allylic alcohol | Mild conditions suitable for labeled compounds | Not specified | orgsyn.org |

Mechanistic Investigations and Kinetic Isotope Effects

Reaction Kinetics and Rate-Determining Steps in (2H2)Phosphinic (2H)acid Chemistry

The kinetics of reactions involving this compound are crucial for understanding the sequence of events at the molecular level. By monitoring reaction rates under different conditions, researchers can identify the slowest step in a reaction sequence, known as the rate-determining step.

The oxidation of deuterated phosphinic acid to its corresponding higher oxidation state phosphorus oxyacid has been a subject of extensive kinetic and mechanistic studies. ias.ac.inias.ac.injetir.org These reactions are typically first-order with respect to both the oxidant and the phosphinic acid. ias.ac.inias.ac.in The oxidation process is believed to proceed through the formation of an intermediate complex, followed by its decomposition in the rate-determining step. rsc.org The nature of the oxidizing species and the solvent can significantly influence the reaction pathway. For instance, in the oxidation by pyridinium (B92312) hydrobromide perbromide, it is proposed that the reaction proceeds through the pentacoordinated tautomer of the phosphinic acid. ias.ac.in Similarly, studies with benzyltrimethylammonium (B79724) dichloroiodate suggest the involvement of a pentacoordinated tautomer as the reactive reductant. ias.ac.in

The stoichiometry of these oxidation reactions is generally found to be 1:1, meaning one mole of the oxidant reacts with one mole of the phosphinic acid. jetir.orgniscpr.res.in The final product of the oxidation of phosphinic acid is phosphorous acid. ias.ac.injetir.org The choice of solvent also plays a critical role, with reaction rates often increasing with the polarity of the solvent, indicating a more polar transition state compared to the reactants. ias.ac.inniscpr.res.in

Table 1: Oxidation Reaction Details of Phosphinic Acid

| Oxidant | Key Mechanistic Feature | Product of Oxidation | Stoichiometry (Oxidant:Acid) |

| Pyridinium hydrobromide perbromide | Reaction proceeds through the pentacoordinated tautomer. ias.ac.in | Phosphorous Acid ias.ac.in | Not specified |

| Benzyltrimethylammonium dichloroiodate | Reactive reductant is the pentacoordinated tautomer. ias.ac.in | Phosphorous Acid ias.ac.in | 1.04 ± 0.05 ias.ac.in |

| Quinolinium dichromate | Michaelis-Menten kinetics observed. jetir.org | Phosphorous Acid jetir.org | 1:1 jetir.org |

| Tetrabutylammonium tribromide | Tribromide ion is the proposed reactive species. niscpr.res.in | Phosphorous Acid niscpr.res.in | 1:1 niscpr.res.in |

This table is interactive. Users can sort and filter the data as needed.

The mechanism is often depicted as the formation of a complex between the phosphinic acid and the oxidant, which then decomposes via hydride/deuteride transfer. researchgate.net For example, in the oxidation by permanganate, it is suggested that complexes are formed where the hydride ion is abstracted to form meta-phosphorous acid, which then hydrolyzes to phosphorous acid. researchgate.net Chiral phosphoric acids have also been shown to facilitate hydride transfer reactions by acting as dual-functional catalysts, activating both the hydride donor and acceptor. nih.gov

Primary and Secondary Kinetic Isotope Effects in Deuterated Phosphinic Acid Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a compound with its isotopically substituted counterpart, one can infer whether a particular bond is broken or formed in the rate-determining step.

The oxidation of deuterated phosphinic acid exhibits a substantial primary kinetic isotope effect (KIE), providing strong evidence for the cleavage of the P-D bond in the rate-determining step. ias.ac.inias.ac.injetir.orgniscpr.res.inuniv.kiev.ua The magnitude of the KIE, often expressed as the ratio of the rate constant for the protio-compound (kH) to the deuterio-compound (kD), can provide insight into the geometry of the transition state. A large KIE value suggests a linear transfer of the hydrogen/deuterium (B1214612) atom in a symmetrical transition state.

For instance, in the oxidation of phosphinic acid by benzyltrimethylammonium dichloroiodate, a kH/kD value of 5.51 was observed. ias.ac.in Similarly, oxidation by pyridinium bromochromate yielded a kH/kD of 5.56. niscpr.res.in These significant KIEs confirm that the P-H/P-D bond is indeed broken during the slowest step of the reaction. The study of KIEs has been instrumental in understanding the transition states of various enzymatic and non-enzymatic reactions involving bond cleavage. ufl.edunih.gov

Table 2: Kinetic Isotope Effects in the Oxidation of Phosphinic Acid

| Oxidant | kH/kD Value | Reference |

| Benzyltrimethylammonium dichloroiodate | 5.51 | ias.ac.in |

| Pyridinium bromochromate | 5.56 | niscpr.res.in |

| Permanganate | 4.3 | researchgate.net |

| Pyridinium hydrobromide perbromide | Substantial KIE observed | ias.ac.in |

This table is interactive. Users can sort and filter the data as needed.

The effect of the solvent's isotopic composition (e.g., H₂O vs. D₂O) on reaction rates and equilibria, known as the solvent isotope effect (SIE), can provide valuable information about the role of the solvent and proton transfer steps in the reaction mechanism. researchgate.net In the context of deuterated phosphinic acid, studies have shown that the reaction rate can be influenced by the solvent composition. ias.ac.in An increase in the proportion of water in an acetic acid-water solvent mixture leads to an increase in the reaction rate, suggesting that the transition state is more polar than the reactants. ias.ac.in

Solvent isotope effects are a key mechanistic tool for probing enzyme mechanisms. researchgate.net A normal solvent kinetic isotope effect (SKIE), where the reaction is slower in D₂O, often indicates that a proton transfer is involved in the rate-limiting step. researchgate.net Conversely, an inverse SKIE (faster in D₂O) can suggest a pre-equilibrium step involving the solvent. researchgate.net Studies on the acid-base equilibria of phosphoric acid in H₂O-D₂O mixtures have provided a framework for understanding these effects. osti.gov

Tautomerism and Reactive Intermediates in Deuterated Phosphinic Acid Systems

Phosphinic acid is known to exist in two tautomeric forms: a pentacoordinated form, HOP(O)H₂, and a tricoordinated form, HP(OH)₂. atamanchemicals.com The equilibrium between these two forms is a crucial aspect of its chemistry, as the reactivity of each tautomer can differ significantly. ias.ac.inias.ac.in

The formation of reactive intermediates is another key aspect of phosphinic acid chemistry. In oxidation reactions, a complex between the phosphinic acid and the oxidant is often proposed as a key intermediate. rsc.orgresearchgate.net In other reactions, such as the phospha-Mannich reaction, N-hydroxyalkyl species have been suggested as reactive intermediates. rsc.org The identification and characterization of these transient species are essential for a complete understanding of the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the analysis of phosphorus-containing compounds. rice.edu The ³¹P nucleus, with a natural abundance of 100% and a nuclear spin of ½, provides sharp and easily interpretable signals. rice.edu For deuterated species like (2H2)Phosphinic (2H)acid, both ¹H and ³¹P NMR are invaluable for confirming isotopic incorporation and studying the resulting electronic and structural changes.

The assessment of isotopic purity and the confirmation of site-specific deuteration are critical first steps in the study of isotopically labeled compounds. ³¹P NMR is a straightforward method for assaying the purity of a sample with respect to phosphorus-containing contaminants. rice.edulibretexts.org When analyzing this compound, the absence of signals corresponding to the protonated parent compound in the ¹H NMR spectrum, coupled with characteristic changes in the ³¹P NMR spectrum, confirms successful deuteration.

In proton-coupled ³¹P NMR spectra, the signal for protonated phosphinic acid (H₂POOH) appears as a triplet due to the coupling between the phosphorus nucleus and the two directly bonded hydrogen atoms (P-H), which is further split by the hydroxyl proton. Upon deuteration, these couplings disappear or are altered significantly. For instance, studies comparing authentic H-phosphinic acid in D₂O have been used to illustrate the effects of H/D exchange and characterize deuterated products. rsc.org The chemical shifts in ³¹P NMR are sensitive to the solvent, concentration, and temperature, and are typically referenced to an external standard of 85% phosphoric acid. rice.edu

| NMR Nucleus | Application in Deuteration Analysis | Key Observation | Reference |

| ¹H NMR | Isotopic Purity | Disappearance or significant reduction of signals for P-H and O-H protons. | N/A |

| ³¹P NMR | Site-Specific Deuteration | Change in multiplicity and coupling constants of the phosphorus signal due to replacement of H with D. | rsc.org |

| ³¹P{¹H} NMR | Purity Assessment | A single sharp signal indicates a sample free of other phosphorus-containing species. | rice.edulibretexts.org |

The substitution of hydrogen with deuterium (B1214612) introduces small but measurable changes in the NMR spectra, known as isotope effects. stemwomen.org These effects arise from the lower zero-point vibrational energy and smaller vibrational amplitude of the heavier deuteron (B1233211) compared to the proton. In hydrogen-bonded systems, this geometric H/D isotope effect can alter hydrogen bond lengths and, consequently, the electronic environment of neighboring nuclei. mdpi.comnih.gov

Upon partial deuteration of the hydroxyl group in phosphinic acids, the NMR signals of nearby protons typically shift to a lower frequency (higher field). fu-berlin.de This upfield shift is a hallmark of cooperative hydrogen bonding, where the weakening of one hydrogen bond upon deuteration leads to a weakening of adjacent H-bonds. fu-berlin.de The magnitude of these shifts provides a stringent test for theoretical calculations of chemical shielding. stemwomen.org

Vicinal isotope effects, where deuteration of one hydrogen bond affects the chemical shift of a proton in a neighboring bond, are particularly informative. fu-berlin.de The observation of these effects allows for the enumeration of coupled hydrogen bonds within a complex. researchgate.net Studies on phosphinic and phosphoric acids have demonstrated that the signs of these vicinal H/D isotope effects can distinguish between cooperative (mutually strengthening) and anticooperative (mutually weakening) hydrogen bond arrangements. mdpi.comnih.govresearchgate.net In some instances, anticooperativity has been observed in heterotrimers, likely due to steric factors where the elongation of one deuterated bond forces a contraction of its neighbors. mdpi.comnih.gov

| Isotope Effect Type | Description | Typical Observation in Phosphinic Acids | Reference |

| Geometric H/D Isotope Effect | Change in bond geometry upon H/D substitution. | Elongation of the O-D···O hydrogen bond compared to O-H···O. | mdpi.comnih.gov |

| Vicinal Isotope Effect on ¹H Chemical Shift | Shift in a bridging proton's signal due to deuteration of a neighboring H-bond. | Typically an upfield (negative) shift, indicating cooperative H-bonding. | fu-berlin.de |

| Isotope Effect on Coupling Constants | Change in spin-spin coupling constants upon isotopic substitution. | Provides data for theoretical models of molecular structure. | stemwomen.org |

Phosphinic acids are known to form various hydrogen-bonded self-associates, such as dimers, trimers, and larger aggregates, in solution and the solid state. rsc.org Low-temperature NMR spectroscopy in polar aprotic solvents is a powerful method to study these complexes, as the exchange processes between different species slow down on the NMR timescale. rsc.orgresearchgate.net

Studies on several phosphinic acids have revealed that cyclic trimers are often the dominant form of self-association in solution, with cyclic dimers present as a minor species. rsc.orgrsc.orgresearchgate.net The stoichiometry of these self-associates can be unambiguously determined by analyzing the H/D isotope effects on ¹H NMR chemical shifts after partial deuteration of the hydroxyl groups. rsc.orgrsc.org For example, in a cyclic trimer, partial deuteration leads to the appearance of new signals corresponding to HHD and HDD isotopologs, in addition to the signal for the non-deuterated HHH species. rsc.org

While trimers are common for phosphinic acids, related compounds like phosphonic acids have been shown to form highly symmetric, cage-like tetramers held together by eight hydrogen bonds. researchgate.netmdpi.com The formation of various aggregates, including heterodimers, heterotrimers, and heterotetramers, has also been confirmed in mixtures of different phosphinic and phosphoric acids. mdpi.comnih.govsemanticscholar.org

| Self-Associate | Dominant Form in Solution | NMR Evidence | Reference |

| Dimers | Minor form for some phosphinic acids. | Distinct signals in low-temperature ¹H and ³¹P NMR. | rsc.orgrsc.org |

| Trimers | Dominant form for many phosphinic acids in polar aprotic solvents. | Appearance of multiple isotopolog signals upon partial deuteration. | rsc.orgrsc.orgresearchgate.net |

| Tetramers | Observed for phosphonic acids (cage-like) and in mixtures. | Confirmed by low-temperature NMR studies of specific systems. | mdpi.comnih.govmdpi.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR, offering direct insight into the bonding and dynamics of functional groups within a molecule. For deuterated phosphinic acid, IR and Raman spectroscopy are essential for analyzing the vibrational modes involving deuterium and understanding the nature of strong intermolecular hydrogen bonds.

The most prominent feature in the IR spectra of phosphinic acid dimers is the ν(OH) stretching band, which is exceptionally broad and shifted to a lower frequency (3500–1000 cm⁻¹) compared to the monomer. fu-berlin.detandfonline.com This is characteristic of very strong hydrogen bonding. tandfonline.com Upon deuteration, the corresponding ν(OD) band appears at a lower frequency, as expected from the mass difference.

Analysis of the ν(OH/OD) band shape reveals that it is primarily controlled by the local POOH(D)⋯O fragment, with little interaction between the two hydrogen bonds within a cyclic dimer. fu-berlin.deresearchgate.net The spectra of deuterated phosphate (B84403) salts and phosphoric acid in heavy water have been extensively studied, allowing for the assignment of various P-O stretching and δPO-D deformation modes. researchgate.netnih.gov For example, in a study of D₃PO₄ in D₂O, a δPO-D deformation mode was identified at 935 cm⁻¹. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for H-species | Effect of Deuteration | Reference |

| ν(OH) stretch (in H-bonded dimer) | 3500–1000 (very broad) | Shifts to lower frequency (ν(OD)). | fu-berlin.de |

| δ(POH) deformation | ~1250 | Shifts to lower frequency (δ(POD) ~935 cm⁻¹). | nih.gov |

| P-O stretches | Varies | Shows shifts due to changes in mass and bonding upon deuteration. | researchgate.netnih.gov |

The broad and complex nature of the ν(OH) band in phosphinic acid dimers points to significant anharmonicity in the O-H stretching vibration. chemrxiv.org Anharmonicity means that the vibrational energy levels are not equally spaced, which is typical for bonds involved in strong hydrogen bonding. The interaction between the high-frequency O-H/O-D stretch and low-frequency intermolecular vibrations contributes significantly to the band shape. fu-berlin.de

Computational and experimental studies have quantified this anharmonicity. chemrxiv.orgnih.govchemrxiv.org One approach involves calculating the vibrational Stark effect, which describes how an electric field affects vibrational frequencies. The Stark tuning rate for the anharmonic O-D frequency shifts in phosphinic acid dimers was found to be 40-50% higher than the corresponding harmonic frequency shifts. chemrxiv.orgnih.gov This large difference underscores the strong anharmonicity of the O-H/O-D oscillators in these strongly-bound complexes. chemrxiv.orgnih.govchemrxiv.org Selective deuteration is a key experimental strategy used to decouple the otherwise strongly coupled O-H oscillators in the dimer, allowing for a more detailed analysis of these interactions. chemrxiv.org

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of isotopically labeled compounds like this compound. High-resolution instruments are particularly crucial for distinguishing between subtle mass differences and elucidating structural details.

Deuterium Location and Quantification by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the identity and purity of isotopically labeled compounds. The precise mass measurement capabilities of HRMS allow for the confident determination of elemental composition and, consequently, the extent of deuterium incorporation. For this compound, the substitution of three hydrogen atoms (¹H, atomic mass ≈ 1.0078 u) with three deuterium atoms (²H, atomic mass ≈ 2.0141 u) results in a significant and precisely measurable mass shift.

The quantification of deuterium is achieved by comparing the intensities of the mass signals for the deuterated and non-deuterated species. In a sample containing a mixture of phosphinic acid isotopologues, HRMS can resolve the individual peaks corresponding to molecules with zero, one, two, or three deuterium atoms. The relative abundance of these peaks directly correlates to the isotopic distribution in the sample.

Locating the deuterium atoms within the molecule requires tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion of interest is isolated and then fragmented. The resulting fragment ions provide structural information. For this compound, the molecule contains two types of hydrogen atoms: those bonded directly to phosphorus (P-H) and one bonded to oxygen (O-H). Fragmentation pathways will differ depending on the location of the deuterium. For instance, the loss of a hydroxyl radical (·OH or ·OD) would indicate the position of the deuterium on the oxygen atom. Comparing the fragmentation patterns of the deuterated compound with its non-deuterated analog allows for the precise assignment of deuterium to the P-H or O-H positions. This methodology has been successfully applied in identifying metabolites and studying their structures by combining hydrogen/deuterium exchange with HRMS. acs.org

Table 1: Theoretical Masses of Phosphinic Acid Isotopologues This table illustrates the distinct mass-to-charge ratios (m/z) for various deuterated forms of phosphinic acid, which can be resolved using high-resolution mass spectrometry.

| Compound Name | Molecular Formula | Number of Deuterium Atoms | Exact Monoisotopic Mass (Da) |

| Phosphinic acid | H[H₂PO₂] | 0 | 65.97684 |

| (2H)Phosphinic acid | D[H₂PO₂] | 1 (on O) | 66.98312 |

| (2H2)Phosphinic acid | H[D₂PO₂] | 2 (on P) | 67.98939 |

| This compound | D[D₂PO₂] | 3 | 69.00590 |

Data sourced and calculated from PubChem CID 3085127. nih.gov

Differentiation and Quantitation of Isotopic Species and Isotopomers

The differentiation and quantitation of isotopic species are primary strengths of mass spectrometry. Isotopologues, which are molecules that differ only in their isotopic composition (e.g., H[H₂PO₂] vs. D[D₂PO₂]), are easily distinguished by HRMS due to their different exact masses, as shown in Table 1.

Isotopomers, which have the same number of each isotopic atom but differ in their positions, present a greater challenge. For example, a phosphinic acid molecule with a single deuterium atom could exist as H-P(=O)(OH)-D or D-P(=O)(OH)-H. While these have identical masses and cannot be distinguished by a single MS scan, they can often be differentiated using tandem mass spectrometry (MS/MS). nih.gov

The principle lies in the fact that bond dissociation energies can be influenced by isotopic substitution (the kinetic isotope effect). A P-D bond is stronger than a P-H bond, and an O-D bond is stronger than an O-H bond. These differences can lead to variations in fragmentation patterns upon collision-induced dissociation (CID). An isotopomer with a deuterium on the phosphorus atom might show a preferential fragmentation pathway that differs from an isotopomer with the deuterium on the oxygen atom. By carefully analyzing the resulting fragment ions and their relative abundances, one can differentiate and quantify the relative amounts of each isotopomer in a mixture. This approach is critical in mechanistic studies where the position of a label provides insight into reaction pathways. nih.gov

X-ray Crystallography of Deuterated Phosphinic Acid Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

While the primary structure of phosphinic acid is well-established, performing X-ray crystallography on a deuterated derivative can offer subtle but important insights. The substitution of hydrogen with deuterium can lead to small changes in bond lengths (e.g., P-D vs. P-H bonds) and can influence hydrogen bonding networks within the crystal. In hydrogen bonds, replacing a hydrogen atom with a deuterium atom often results in a slightly shorter and stronger bond, which can alter crystal packing and unit cell dimensions.

Although specific crystallographic data for this compound is not widely published, studies on related phosphinate derivatives provide a template for the type of information that can be obtained. For example, the single-crystal X-ray diffraction analysis of sodium [2-(2-hydroxyphenyl)phenyl]phosphinate revealed detailed information about its coordination framework, including Na-O bond lengths and the geometry of the phosphinate group. mdpi.com A similar analysis of a deuterated phosphinic acid derivative would allow for a direct comparison of its solid-state structure with the non-deuterated form, quantifying the structural impact of isotopic substitution.

Table 2: Representative Crystallographic Data for a Phosphinate Salt This table presents typical data obtained from an X-ray crystallography experiment on a related phosphinate compound, sodium [2-(2-hydroxyphenyl)phenyl]phosphinate. A study on a deuterated derivative would yield similar data for comparison.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀NaO₃P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.013(5) |

| b (Å) | 7.910(5) |

| c (Å) | 16.035(5) |

| β (°) | 98.681(5) |

| Volume (ų) | 1129.4(10) |

| Z (formula units/cell) | 4 |

Data adapted from the study of a related non-deuterated phosphinate derivative. mdpi.com

Such a study would be particularly valuable for understanding the subtle energetic differences in crystal packing and hydrogen/deuterium bonding, which can influence the physical properties of the material.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of phosphinic acid and its deuterated forms. mdpi.comresearchgate.net These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and reaction energetics, providing a molecular-level interpretation of experimental observations. aip.orgresearchgate.net DFT calculations are frequently performed at various levels of theory, such as B3LYP, often combined with extensive basis sets like 6-311++G(d,p) or 6-31+G(d,p), to ensure reliable results for geometry optimizations and energy evaluations. mdpi.comresearchgate.net

Computational studies have established that in the gas phase, phosphinic acid and its deuterated analogues predominantly form stable cyclic dimers. aip.orgresearchgate.net These dimers are held together by two strong O-H···O=P hydrogen bonds. DFT and Møller-Plesset second-order perturbation theory (MP2) are employed to optimize the molecular geometry of these dimers, determining key structural parameters such as bond lengths, bond angles, and the crucial O···O distance in the hydrogen bonds. aip.org

Conformational analysis, sometimes using methods like meta-dynamics, is performed to explore the potential energy surface and identify the most stable conformers of the molecule or its complexes. beilstein-journals.orgacs.org For the phosphinic acid dimer, the cyclic, centrosymmetric structure is consistently found to be the minimum energy conformation. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Phosphinic Acid Dimers This table presents typical values derived from computational studies. Actual values vary with the level of theory and basis set used.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| O···O Distance | ~2.5 - 2.6 Å | Indicates a very strong hydrogen bond. |

| P=O Bond Length | ~1.5 Å | Characterizes the phosphoryl group involved in H-bonding. |

| P-O Bond Length | ~1.6 Å | Relates to the hydroxyl group donating the proton/deuteron (B1233211). |

| Hydrogen Bond Energy | Up to 30 kcal/mol per bond | Quantifies the exceptional strength of the dimeric interaction. researchgate.net |

Theoretical calculations are crucial for mapping the energy profiles of chemical processes, including conformational changes and reactions. rsc.org The potential energy surface (PES) connects reactants, products, and intermediates through transition states. dalalinstitute.com The analysis of these transition states, which represent the highest energy point along a reaction coordinate, is fundamental to understanding reaction kinetics. rsc.org

For deuterated phosphinic acid, a key process studied computationally is the proton/deuteron transfer within the hydrogen-bonded dimer. While this is an equilibrium process, theoretical models can calculate the activation barrier for the synchronous or asynchronous transfer of the two deuterons. Understanding the structure and energy of the transition state provides insight into the mechanism of this transfer. nih.gov The Curtin-Hammett principle can be applied in cases where different conformers are in rapid equilibrium, stating that the product ratio depends on the energy difference between the transition states leading to those products, not on the population of the ground-state conformers. dalalinstitute.com

Molecular Dynamics Simulations of Deuterated Phosphinic Acid Systems and their Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the system's evolution over time. Ab initio MD simulations, which calculate the forces on the atoms from first principles (often DFT) at each step, are particularly powerful for studying systems where bond breaking and formation, such as proton transfer, are frequent. jps.jpresearchgate.net

MD simulations have been used to investigate the dynamic behavior of concentrated phosphoric acid, a related system, revealing frequent proton transfer events along hydrogen bonds. jps.jpresearchgate.net In such simulations involving proton/deuteron dynamics, all hydrogen atoms may be assigned the mass of deuterium (B1214612). jps.jp This allows for the use of a larger time step in the integration of the equations of motion without compromising the stability of the simulation, making the study of longer-timescale phenomena more computationally feasible. jps.jp These simulations offer insights into the formation and lifetime of hydrogen-bonded networks and the mechanisms of molecular transport.

Computational Analysis of Hydrogen Bonding Networks in Deuterated Phosphinic Acid Complexes

Computational analysis is essential for characterizing the intricate hydrogen-bonding networks in complexes of phosphinic acid. Depending on the environment, phosphinic acids can form various self-associates, including cyclic dimers, trimers, and even cage-like tetramers. mdpi.comresearchgate.net DFT calculations are used to determine the structure and stability of these different aggregates. mdpi.com

These studies reveal that the hydrogen bonds are exceptionally strong, which is attributed to the interplay between the P=O proton acceptor group and the P-O-H proton donor group. researchgate.net The substitution of hydrogen with deuterium leads to subtle but measurable changes in the hydrogen bond geometry and strength, a phenomenon known as the geometric isotope effect. researchgate.net Computational models can predict these small changes. Furthermore, the effect of deuteration on one hydrogen bond can be transmitted to neighboring bonds in a larger complex, giving rise to vicinal isotope effects in NMR spectra. researchgate.net Correlating these experimentally observed isotope effects with computationally modeled structures provides a powerful method for confirming the composition and geometry of hydrogen-bonded complexes in solution. researchgate.net

Advanced Applications of 2h2 Phosphinic 2h Acid in Chemical Sciences

(2H2)Phosphinic (2H)acid, the deuterated analogue of phosphinic acid, possesses unique chemical properties that make it a valuable tool in advanced chemical research. Its applications extend from its use as a specialized reagent in organic synthesis to its role in catalysis and the development of sophisticated analytical probes.

Future Directions and Emerging Research Areas

Development of Novel and Highly Efficient Deuteration Methodologies

The synthesis of deuterated compounds is rapidly moving beyond traditional methods, with a focus on achieving high levels of deuterium (B1214612) incorporation with exceptional site-selectivity under mild conditions. researchgate.net Future research is centered on developing more sophisticated and efficient catalytic systems to produce compounds like (2H2)Phosphinic (2H)acid.

Key developmental areas include:

Photoredox Catalysis: This approach uses visible light to initiate the deuteration process, often employing a photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst. researchgate.netnih.gov This method is highly attractive due to its mild reaction conditions and the ability to use D₂O, an inexpensive and readily available deuterium source. researchgate.netnih.gov The development of new photocatalysts tailored for P-H bond activation is a promising avenue.

Transition-Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts continue to be a cornerstone of deuteration chemistry. researchgate.net Research is focused on discovering new catalysts based on earth-abundant metals that can facilitate hydrogen isotope exchange (HIE) on phosphinic acids with high efficiency and selectivity, minimizing the need for pre-functionalized starting materials. researchgate.net

Synergistic Catalysis: Combining different catalytic modes, such as photocatalysis and organocatalysis, can unlock new pathways for deuteration. researchgate.net This synergistic approach can overcome the limitations of a single catalytic system, enabling the deuteration of previously challenging C(sp³)-H bonds adjacent to the phosphinic acid moiety. researchgate.net

These modern methods represent a significant improvement over older techniques that often required harsh conditions or expensive deuterated reagents. scielo.org.mx

Table 1: Comparison of Deuteration Methodologies

| Methodology | Advantages | Challenges & Research Focus |

|---|---|---|

| Traditional Acid/Base Exchange | Simple concept. | Low selectivity for non-acidic protons; often requires multiple cycles. scielo.org.mx |

| Reductive/Dehalogenative Deuteration | Access to specific deuterated sites. | Requires pre-functionalized substrates; uses stoichiometric deuterating agents. researchgate.net |

| Photoredox & Transition-Metal HIE | High selectivity; mild conditions; use of D₂O. researchgate.netnih.govresearchgate.net | Catalyst development for specific functional groups (e.g., P-H bonds); understanding reaction mechanisms. |

Exploration of New Reactivity and Mechanistic Pathways for Deuterated Phosphinic Acids

The substitution of hydrogen with deuterium introduces the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger chemical bond (e.g., P-D vs. P-H) with a lower zero-point vibrational energy. scielo.org.mx This fundamentally alters reaction rates for processes where this bond is broken in the rate-determining step.

Emerging research in this area includes:

Leveraging the Kinetic Isotope Effect (KIE): Future studies will systematically explore how deuterating the P-H bond affects the kinetics of fundamental organophosphorus reactions like hydrophosphinylation and the Michaelis-Arbuzov rearrangement. organic-chemistry.org By slowing down P-H bond cleavage, deuteration could be used to control reaction selectivity, potentially favoring alternative reaction pathways or minimizing side reactions.

Mechanistic Elucidation: Deuterated phosphinic acids serve as powerful mechanistic probes. By comparing the reaction outcomes and rates of deuterated and non-deuterated analogues, researchers can definitively determine whether a P-H or an adjacent C-H bond cleavage is involved in a reaction's rate-limiting step.

Isotope Effects on Hydrogen Bonding: The P-OH group in phosphinic acid is an active participant in hydrogen bonding. Deuteration of this group to P-OD can alter the geometry and strength of these bonds, a phenomenon known as the Ubbelohde effect. aps.org Research is beginning to explore how these subtle changes in non-covalent interactions can influence crystal packing, the self-assembly of phosphinic acid-containing materials, and their catalytic activity. aps.org

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insights into Deuterated Systems

To fully understand the consequences of deuteration, researchers are turning to a suite of advanced analytical and theoretical tools.

Neutron Scattering Techniques: Techniques like neutron reflectometry are particularly powerful for studying deuterated molecules. j-parc.jp Since neutrons interact differently with hydrogen and deuterium nuclei, selective deuteration provides a unique "contrast" that allows researchers to distinguish between different components in a complex system, such as the interface between an extractant and a solvent in liquid-liquid extraction. j-parc.jp

Advanced NMR Spectroscopy: While deuterated solvents are routinely used in NMR, ²H NMR (Deuterium NMR) spectroscopy is a powerful technique in its own right. It can be used to directly probe the deuterated sites within a molecule, yielding detailed information about molecular dynamics, orientation, and local environment.

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting and rationalizing the effects of deuteration. These methods can accurately calculate the changes in vibrational frequencies and zero-point energies upon isotopic substitution, allowing for the prediction of KIEs. aps.org Furthermore, computational models can simulate how deuteration impacts molecular geometry and intermolecular interactions, providing insights that complement experimental data. rsc.org

Table 2: Advanced Techniques for Analyzing Deuterated Phosphinic Acids

| Technique | Information Gained | Application Example |

|---|---|---|

| Neutron Reflectometry | Structural information at interfaces; molecular orientation. | Studying the mechanism of rare earth element separation using deuterated phosphonic acid extractants. j-parc.jp |

| ²H NMR Spectroscopy | Molecular dynamics; site-specific deuterium incorporation. | Quantifying deuterium levels and probing the mobility of deuterated functional groups in a polymer matrix. |

| Infrared (IR) Spectroscopy | Confirmation of deuteration via shifts in vibrational frequencies (e.g., O-D vs. O-H stretch). scielo.org.mx | Monitoring the progress of a deuteration reaction. |

| Density Functional Theory (DFT) | Prediction of KIEs; calculation of zero-point energies; modeling of hydrogen bond geometries. aps.org | Elucidating the mechanism of a reaction by comparing calculated KIEs with experimental values. |

Integration of Deuterated Phosphinic Acids in Advanced Functional Materials and Nanotechnology

The subtle but significant changes in physical properties induced by deuteration are being explored for the creation of novel functional materials.

Tuning Material Properties: Isotopic substitution can have a measurable impact on the bulk properties of materials. Research has shown that deuteration can alter phase transition temperatures and ferroelectric properties in hydrogen-bonded systems. rsc.org This is sometimes attributed to a "molecular chemical pressure" exerted by the geometric changes in the crystal lattice upon deuteration. rsc.org Future work will investigate how site-selective deuteration of phosphinic acid-based metal-organic frameworks (MOFs) or polymers can be used to fine-tune their thermal, optical, and electronic properties.

Isotopic Tracers in Materials Science: Deuterated phosphinic acids can be used as stable isotopic labels to track the behavior of molecules within a material. For example, they can be incorporated into polymer backbones or used as surface ligands on nanoparticles to study degradation mechanisms, diffusion rates, and surface exchange phenomena without significantly altering the chemical nature of the system.

Improving Performance of Organic Electronics: In organic light-emitting diodes (OLEDs), the degradation of organic materials is a key factor limiting device lifetime. C-H bonds are often implicated in these degradation pathways. Replacing them with stronger C-D bonds can enhance the operational stability of the device. Integrating deuterated phosphinic acid moieties into charge-transport materials or emissive layers is an emerging strategy to improve the longevity and efficiency of next-generation electronic devices.

Q & A

What are the established synthetic routes for (2H₂)phosphinic acid, and how do reaction conditions influence yield?

(2H₂)Phosphinic acid can be synthesized via hydrolysis of its esters or reduction of phosphonates. For example, catalytic hydrogenation of dialkyl phosphinates using palladium on carbon under acidic conditions yields high-purity products. Reaction pH and temperature critically affect intermediates: lower temperatures (≤50°C) minimize side reactions like oxidation, while acidic conditions stabilize the phosphinate intermediate . Optimization requires monitoring via ³¹P NMR to track conversion efficiency .

How can NMR spectroscopy be optimized to characterize the structure and purity of (2H₂)phosphinic acid?

¹H and ³¹P NMR are essential for structural confirmation. ³¹P NMR chemical shifts typically range from +10 to +30 ppm for phosphinic acids, distinguishing them from phosphonates. Deuterated solvents (e.g., D₂O) enhance resolution, while decoupling ¹H-³¹P interactions reduces splitting artifacts. For purity assessment, integration of ³¹P signals relative to impurities (e.g., unreacted phosphonates at δ +25 ppm) provides quantitative accuracy .

What experimental evidence supports the redox behavior of (2H₂)phosphinic acid in reducing metal ions?

(2H₂)Phosphinic acid reduces Ag⁺ to metallic silver in acidic media, as shown by the reaction:

4AgNO₃ + 2H₂O + H₃PO₂ → 4Ag + 4HNO₃ + H₃PO₄.

This is attributed to P–H bonds acting as electron donors. Kinetic studies reveal pH-dependent reactivity: optimal reduction occurs at pH 3–5, where protonation enhances P–H bond lability .

How does the coordination chemistry of (2H₂)phosphinic acid influence its catalytic activity in Brønsted acid catalysis?

Phosphinic acid derivatives, such as aryl phosphinic acid-phosphoric acid hybrids, act as bifunctional Brønsted catalysts. The phosphinic moiety binds substrates via hydrogen bonding, while the phosphoric acid donates protons. For instance, in asymmetric Mannich reactions, this dual-site interaction achieves enantiomeric excess >90%. X-ray crystallography confirms nickel ion coordination in enzyme-active sites, stabilizing transition states .

What methodologies resolve contradictions in reported solubility data for (2H₂)phosphinic acid derivatives across varying pH?

Solubility studies of di-2,4,4-trimethylpentyl phosphinic acid show pH-dependent trends:

- pH 2.6: 16 μg/mL

- pH 3.7: 38 μg/mL

- pH 7.7: 1130 μg/mL (in NH₄HCO₃ buffer)

Contradictions arise from ionic strength and counterion effects. Conductivity measurements and phase-partition experiments under controlled ionic strength (e.g., 0.1 M NaCl) standardize solubility profiles .

How do structural modifications of (2H₂)phosphinic acid enhance its inhibitory potency against bacterial ureases?

Bis(aminomethyl)phosphinic acid derivatives inhibit Sporosarcina pasteurii urease with Ki values as low as 108 nM. Key modifications include alkyl chain elongation (e.g., n-hexyl groups), which improves hydrophobic interactions with the enzyme’s active site. Competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased Km without Vmax alteration. Molecular dynamics simulations reveal phosphinate-Ni²⁺ coordination and hydrogen bonding with Ala170/366 residues .

What analytical strategies address discrepancies in FTIR spectra of (2H₂)phosphinic acid due to hydration states?

Hydrated and anhydrous forms exhibit distinct P–O stretching bands:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.